molecular formula C9H12N2O4S B14271409 Methyl 2-[(methylsulfamoyl)amino]benzoate CAS No. 137351-56-5

Methyl 2-[(methylsulfamoyl)amino]benzoate

Cat. No.: B14271409
CAS No.: 137351-56-5
M. Wt: 244.27 g/mol
InChI Key: QQKZRWBRHXUAEU-UHFFFAOYSA-N
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Description

Methyl 2-[(methylsulfamoyl)amino]benzoate is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzoic acid and contains a methylsulfamoyl group attached to the amino group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(methylsulfamoyl)amino]benzoate can be synthesized through the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . The reaction typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is typically isolated through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(methylsulfamoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzoate derivatives.

Scientific Research Applications

Methyl 2-[(methylsulfamoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which Methyl 2-[(methylsulfamoyl)amino]benzoate exerts its effects involves interactions with various molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(methylsulfonyl)benzoate
  • Methyl 2-(methylamino)benzoate
  • Methyl 2-(aminosulfonyl)benzoate

Uniqueness

Methyl 2-[(methylsulfamoyl)amino]benzoate is unique due to the presence of both a methylsulfamoyl group and an ester group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in substitution reactions .

Properties

CAS No.

137351-56-5

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

methyl 2-(methylsulfamoylamino)benzoate

InChI

InChI=1S/C9H12N2O4S/c1-10-16(13,14)11-8-6-4-3-5-7(8)9(12)15-2/h3-6,10-11H,1-2H3

InChI Key

QQKZRWBRHXUAEU-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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